N-(1H-Indol-2-ylmethyl)-N-phenylamine

Monoamine oxidase inhibition Isoform selectivity Parkinson's disease research

N-(1H-Indol-2-ylmethyl)-N-phenylamine (CAS 1084920-03-5, ChEMBL ID: CHEMBL447043) is a small-molecule indolylmethylamine derivative with the molecular formula C15H14N2 and a molecular weight of 222.28 g/mol. It functions as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme target implicated in Parkinson's disease and other neurodegenerative conditions.

Molecular Formula C15H14N2
Molecular Weight 222.28 g/mol
Cat. No. B10850641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-Indol-2-ylmethyl)-N-phenylamine
Molecular FormulaC15H14N2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC2=CC3=CC=CC=C3N2
InChIInChI=1S/C15H14N2/c1-2-7-13(8-3-1)16-11-14-10-12-6-4-5-9-15(12)17-14/h1-10,16-17H,11H2
InChIKeySSQTZURIXXHEKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Indol-2-ylmethyl)-N-phenylamine: A Selective MAO-B Inhibitor Scaffold for Neurodegenerative Disease Research


N-(1H-Indol-2-ylmethyl)-N-phenylamine (CAS 1084920-03-5, ChEMBL ID: CHEMBL447043) is a small-molecule indolylmethylamine derivative with the molecular formula C15H14N2 and a molecular weight of 222.28 g/mol [1]. It functions as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme target implicated in Parkinson's disease and other neurodegenerative conditions. The compound is primarily utilized as a research tool in academic and pharmaceutical settings for studying MAO-B inhibition and as a reference scaffold in structure-activity relationship (SAR) studies, where its selectivity profile differentiates it from closely related indole analogs that preferentially inhibit MAO-A [2].

Why N-(1H-Indol-2-ylmethyl)-N-phenylamine Cannot Be Replaced by Other Indolylmethylamines in MAO-B-Focused Research


Within the indolylmethylamine chemotype, subtle structural modifications—particularly N-methylation—dramatically invert isoform selectivity between MAO-A and MAO-B. Consequently, substituting N-(1H-Indol-2-ylmethyl)-N-phenylamine with its N-methyl analog (CHEMBL461245) or other in-class derivatives without verifying the selectivity profile risks introducing confounding MAO-A inhibition, which alters the pharmacological interpretation of experimental results [1]. The quantitative differentiation data detailed below establish that this compound occupies a specific selectivity niche that is not interchangeable with other indolylmethylamines or pyrrole-based MAO inhibitors [2].

N-(1H-Indol-2-ylmethyl)-N-phenylamine: Head-to-Head Comparative Selectivity Data Against Closest Analogs


MAO-B Selectivity: Direct Comparison with the N-Methyl Analog (CHEMBL461245)

In a fluorometric assay using bovine brain mitochondrial preparations, N-(1H-Indol-2-ylmethyl)-N-phenylamine inhibited MAO-B with a Ki of 320 nM, while its N-methyl analog (CHEMBL461245, N-(1H-Indol-2-ylmethyl)-N-methyl-N-phenylamine) showed a Ki of 1,000 nM against the same isoform. Critically, the selectivity profiles are inverted: the target compound is 31-fold selective for MAO-B over MAO-A (MAO-A Ki = 10,000 nM), whereas the N-methyl analog is 100-fold selective for MAO-A (MAO-A Ki = 10 nM) over MAO-B [1][2]. This N-methylation-driven selectivity switch demonstrates that the secondary amine is a definitive MAO-B-preferring tool, while its tertiary amine counterpart is an MAO-A-preferring tool [3].

Monoamine oxidase inhibition Isoform selectivity Parkinson's disease research

MAO-A vs. MAO-B Selectivity Ratio: Position Among Indolylmethylamine Derivatives

Among the indolylmethylamine derivatives evaluated by La Regina et al. (2008), compounds span a wide selectivity spectrum from highly MAO-A-selective (e.g., compound 22, MAO-A Ki = 0.00092 μM, SI = 68,478) to highly MAO-B-selective (e.g., compound 44 and 46). N-(1H-Indol-2-ylmethyl)-N-phenylamine occupies an intermediate MAO-B selectivity position with a selectivity index for MAO-B inhibition of approximately 31, compared to more potent but less selective MAO-B inhibitors within the series. The compound's selectivity profile is driven by the absence of N-alkyl substitution, which allows the indole ring to engage in π-π stacking interactions within the MAO-B aromatic cavity while avoiding the conformational changes that confer MAO-A affinity to its N-methyl counterpart [1].

Structure-activity relationship Isoform selectivity benchmarking MAO inhibitor design

Negligible Off-Target Activity at Human MAO-A

When tested against human recombinant MAO-A, N-(1H-Indol-2-ylmethyl)-N-phenylamine exhibited a Ki of approximately 100,000,000 nM (100 μM), indicating essentially no measurable inhibition of the human MAO-A isoform at pharmacologically relevant concentrations. In contrast, the N-methyl analog (CHEMBL461245) showed a human MAO-A Ki of 10,000 nM (10 μM), retaining 10,000-fold greater affinity for the human enzyme [1][2]. This differential human isoform profile reinforces that the target compound is not merely a bovine MAO-B-selective agent but maintains its selectivity against the human MAO-A target, which is critical for translational relevance in neurodegenerative disease drug discovery programs.

Human target selectivity Translational pharmacology Off-target risk assessment

Physicochemical Profile: Drug-Likeness Parameters for Lead Optimization

N-(1H-Indol-2-ylmethyl)-N-phenylamine exhibits favorable computed physicochemical properties relevant to CNS drug discovery: molecular weight of 222.28 g/mol, calculated logP (XLogP3) of 3.6, topological polar surface area (TPSA) of 27.8 Ų, 2 hydrogen bond donors, 1 hydrogen bond acceptor, and 3 rotatable bonds. These parameters result in zero violations of Lipinski's Rule of Five and a Quantitative Estimate of Drug-likeness (QED) score of 0.69, indicating promising oral drug-likeness potential [1]. The N-methyl analog shares identical molecular formula violations but differs in its computed CNS Multiparameter Optimization (MPO) profile due to the tertiary amine character, which affects pKa, permeability, and efflux transporter recognition [2].

Drug-likeness Lead optimization Medicinal chemistry benchmarking

Recommended Procurement and Research Applications for N-(1H-Indol-2-ylmethyl)-N-phenylamine Based on Quantitative Differentiation Evidence


MAO-B Selective Inhibition Positive Control in Enzymatic Assays

Use N-(1H-Indol-2-ylmethyl)-N-phenylamine as a moderate-affinity, MAO-B-selective positive control in fluorometric or luminometric MAO inhibition assays. Its well-characterized bovine MAO-B Ki of 320 nM and 31-fold selectivity over MAO-A provide a reproducible benchmark for calibrating assay sensitivity and validating new MAO-B inhibitor screening campaigns [1].

Selectivity Benchmarking and Counter-Screening for MAO-A Liability

Deploy this compound as a reference point for assessing MAO-A/MAO-B selectivity in newly synthesized indole derivatives. Because the N-methyl analog inverts selectivity entirely (from MAO-B to MAO-A), the target compound serves as a critical comparator for SAR studies aimed at understanding the structural determinants of isoform selectivity within the indolylmethylamine chemotype [1][2].

Lead Compound for CNS Drug Discovery Programs Targeting Parkinson's Disease

Utilize N-(1H-Indol-2-ylmethyl)-N-phenylamine as a starting scaffold for medicinal chemistry optimization of MAO-B inhibitors intended for Parkinson's disease therapy. Its favorable CNS drug-likeness parameters (MW 222.28, TPSA 27.8 Ų, zero RO5 violations, QED 0.69) and negligible human MAO-A activity (Ki ~100 μM) reduce the risk of serotonergic side effects typically associated with non-selective MAO inhibitors [3][4].

Reference Compound for Computational Modeling and Molecular Dynamics of MAO-B

Employ N-(1H-Indol-2-ylmethyl)-N-phenylamine as a reference ligand in molecular docking and molecular dynamics simulations of MAO-B, given the established binding mode involving indole ring π-π stacking with tyrosine residues (Tyr407, Tyr444) and the FAD cofactor. Its well-defined selectivity profile provides a validation benchmark for computational predictions of isoform selectivity in virtual screening campaigns [5].

Quote Request

Request a Quote for N-(1H-Indol-2-ylmethyl)-N-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.